n-Tert-butyl-2-chloroprop-2-en-1-amine
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Overview
Description
n-Tert-butyl-2-chloroprop-2-en-1-amine is an organic compound with the molecular formula C7H14ClN It is a derivative of amine and is characterized by the presence of a tert-butyl group, a chlorine atom, and a propenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-2-chloroprop-2-en-1-amine typically involves the reaction of tert-butylamine with 2-chloropropene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
n-Tert-butyl-2-chloroprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include tert-butyl-2-hydroxyprop-2-en-1-amine, tert-butyl-2-aminoprop-2-en-1-amine, and tert-butyl-2-thiolprop-2-en-1-amine.
Oxidation: Products include tert-butyl-2-chloroprop-2-en-1-oxide and other oxidized derivatives.
Reduction: Products include tert-butyl-2-aminoprop-2-en-1-amine and other reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-Tert-butyl-2-chloroprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(prop-2-en-1-yl)amine: Similar structure but lacks the chlorine atom.
N-(tert-butyl)-2-methoxypyridin-3-amine: Contains a pyridine ring instead of the propenyl group.
N-(tert-butyl)-2-thiophenesulfonamide: Contains a thiophene ring and a sulfonamide group.
Uniqueness
n-Tert-butyl-2-chloroprop-2-en-1-amine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct reactivity and chemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
CAS No. |
17026-97-0 |
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Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
N-(2-chloroprop-2-enyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H14ClN/c1-6(8)5-9-7(2,3)4/h9H,1,5H2,2-4H3 |
InChI Key |
FIUOOQWEGAFTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=C)Cl |
Origin of Product |
United States |
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